molecular formula C14H30N2O4S B14189472 (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoic acid;2-methyl-1-[(R)-methylsulfinyl]propane CAS No. 847204-96-0

(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoic acid;2-methyl-1-[(R)-methylsulfinyl]propane

Katalognummer: B14189472
CAS-Nummer: 847204-96-0
Molekulargewicht: 322.47 g/mol
InChI-Schlüssel: BWZJFSRDPRFYME-WTYGLTHYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoic acid;2-methyl-1-[®-methylsulfinyl]propane is a complex organic molecule with potential applications in various scientific fields. This compound features a combination of amino acids and a methylsulfinyl group, which may contribute to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoic acid;2-methyl-1-[®-methylsulfinyl]propane involves multiple steps, typically starting with the preparation of the amino acid derivatives. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and the use of coupling agents to form peptide bonds. Common reagents used in these synthetic routes include dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The process may also include purification steps such as high-performance liquid chromatography (HPLC) to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoic acid;2-methyl-1-[®-methylsulfinyl]propane: can undergo various chemical reactions, including:

    Oxidation: The methylsulfinyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form sulfide derivatives.

    Substitution: The amino groups can participate in substitution reactions to form new amide or ester bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and acylating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfinyl group can yield sulfone derivatives, while reduction can produce sulfide derivatives.

Wissenschaftliche Forschungsanwendungen

(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoic acid;2-methyl-1-[®-methylsulfinyl]propane: has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in protein interactions and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoic acid;2-methyl-1-[®-methylsulfinyl]propane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, the methylsulfinyl group may participate in redox reactions, contributing to the compound’s overall biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2S)-2-amino-4-methylpentanoic acid: A simpler amino acid derivative without the methylsulfinyl group.

    (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoic acid: Lacks the methylsulfinyl group but retains the peptide bond.

    2-methyl-1-[®-methylsulfinyl]propane: Contains the methylsulfinyl group but lacks the amino acid moiety.

Uniqueness

The uniqueness of (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoic acid;2-methyl-1-[®-methylsulfinyl]propane lies in its combination of amino acid and methylsulfinyl functionalities, which may confer distinct chemical and biological properties not observed in the similar compounds listed above.

Eigenschaften

CAS-Nummer

847204-96-0

Molekularformel

C14H30N2O4S

Molekulargewicht

322.47 g/mol

IUPAC-Name

(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoic acid;2-methyl-1-[(R)-methylsulfinyl]propane

InChI

InChI=1S/C9H18N2O3.C5H12OS/c1-5(2)4-7(10)8(12)11-6(3)9(13)14;1-5(2)4-7(3)6/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14);5H,4H2,1-3H3/t6-,7-;7-/m01/s1

InChI-Schlüssel

BWZJFSRDPRFYME-WTYGLTHYSA-N

Isomerische SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)N.CC(C)C[S@](=O)C

Kanonische SMILES

CC(C)CC(C(=O)NC(C)C(=O)O)N.CC(C)CS(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.